![molecular formula C13H10F3NO2 B117880 Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate CAS No. 149550-21-0](/img/structure/B117880.png)

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

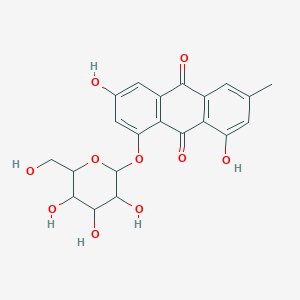

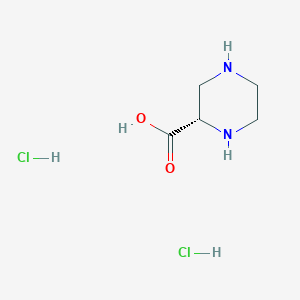

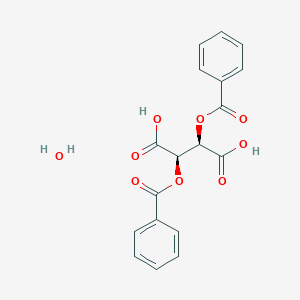

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is a chemical compound with the CAS Number: 149550-21-0 . It has a molecular weight of 269.22 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(trifluoromethyl)phenyl]-2-propenoate .

Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is 1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Application 1: Synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines

- Summary of the Application: This compound is used in the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . Quinoline compounds are interesting heterocyclics, because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents .

- Methods of Application or Experimental Procedures: Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .

- Results or Outcomes: The intramolecular cyclization reaction produced 4-hydroxy-2-(trifluoromethyl) quinolones . The exact quantitative data or statistical analyses were not provided in the source.

Application 2: Proteomics Research

- Summary of the Application: This compound is used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in the pharmaceutical industry to identify potential drug targets.

- Methods of Application or Experimental Procedures: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted. Unfortunately, the source does not provide detailed information on the experimental procedures involving this compound .

- Results or Outcomes: The outcomes of proteomics research involving this compound can also vary widely. The source does not provide specific results or outcomes .

Application 3: Synthesis of Selective Androgen Receptor Modulator

- Summary of the Application: This compound is used in the synthesis of selective androgen receptor modulators . These are a type of hormone receptor modulator that has similar effects to androgenic drugs but with more selectivity in their action.

- Methods of Application or Experimental Procedures: The specific methods of synthesis would depend on the particular selective androgen receptor modulator being synthesized. Unfortunately, the source does not provide detailed information on the synthesis procedures involving this compound .

- Results or Outcomes: The outcomes would be the successful synthesis of a selective androgen receptor modulator. The source does not provide specific results or outcomes .

Application 4: Synthesis of Trifluoromethyl Ketones

- Summary of the Application: This compound is used in the synthesis of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

- Methods of Application or Experimental Procedures: The specific methods of synthesis would depend on the particular TFMK being synthesized. Unfortunately, the source does not provide detailed information on the synthesis procedures involving this compound .

- Results or Outcomes: The outcomes would be the successful synthesis of a TFMK. The source does not provide specific results or outcomes .

Application 5: Production of Cyanoacetic Acid

- Summary of the Application: This compound is used in the production of cyanoacetic acid (CAA) . CAA is coupled with another beginning material, aniline 4-(tripfluoromethyl), to make intermediate (i.e., 2-cyano-N-(4-trifluoromethyl) phenylacetamide). This intermediate combines with acetyl chloride to produce TFM in the presence of sodium hydroxide and acetone .

- Methods of Application or Experimental Procedures: The specific methods of production would depend on the particular process being conducted. Unfortunately, the source does not provide detailed information on the production procedures involving this compound .

- Results or Outcomes: The outcomes would be the successful production of CAA. The source does not provide specific results or outcomes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVGCUOWZGIJQG-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)